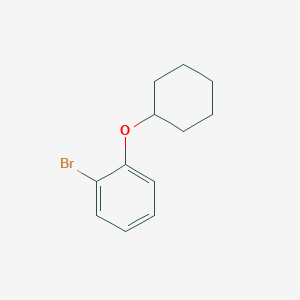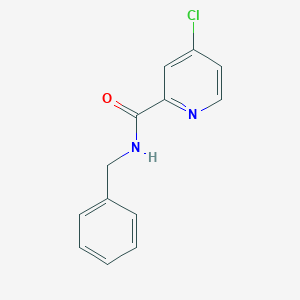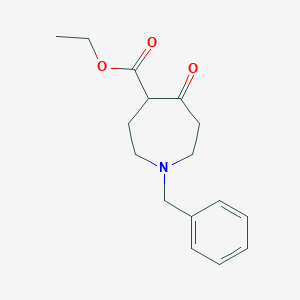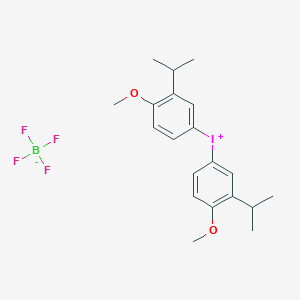
Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate is represented by the formula C20H26BF4IO2. The molecular weight of this compound is 512.1 g/mol.Wissenschaftliche Forschungsanwendungen
1. Photopolymerization of Acrylates
- Application Summary : This compound is used as a photosensitizer in the photopolymerization of acrylates. It functions as an electron-transfer photosensitizer for a wide range of diphenyliodonium salts radical photoinitiators of triacrylate polymerization under UV-blue light irradiation .
- Methods of Application : The reactivity of the new iodonium salts was studied with ultraviolet-blue light initiated radical polymerization by photo-DSC using squaraine dye as a sensitizer . The iodonium salts function as radical initiators bearing different substitution patterns .
2. Perovskite Solar Cells
- Application Summary : This compound is used in the development of hole-transporting materials (HTMs) for improving hole mobility and the performances of perovskite solar cells (PSC) devices .
- Methods of Application : The electron-deficiency of the π-bridged units in bis (4-methoxyphenyl)amine-based HTMs is modulated for improving hole mobility and the performances of PSC devices .
- Results or Outcomes : The as-designed HTMs exhibit better performance with large Stokes shifts, small exciton binding energy, better stability, good solubility and higher hole mobility . The values of hole mobility for the molecules are 1.07 × 10 −2, 1.47 × 10 −2 and 1.60 × 10 −1 cm 2 V −1 s −1, respectively .
3. Visible Light Initiating Systems for Photopolymerization
- Application Summary : This compound is used as a photosensitizer in the photopolymerization of acrylates. It functions as an electron-transfer photosensitizer for a wide range of diphenyliodonium salts radical photoinitiators of triacrylate polymerization under UV-blue light irradiation .
- Methods of Application : The reactivity of the new iodonium salts was studied with ultraviolet-blue light initiated radical polymerization by photo-DSC using squaraine dye as a sensitizer . The iodonium salts function as radical initiators bearing different substitution patterns .
4. Hypervalent Iodine Chemistry
- Application Summary : Understanding the role of boranes in hypervalent iodine chemistry will open up new reactivities which can be utilised in organic synthesis .
- Methods of Application : Due to similar reactivities, λ 3-iodanes have presented themselves as viable alternatives for many transformations dominated by transition metals whilst mitigating some of the associated drawbacks of metal systems .
- Results or Outcomes : This study provides a new perspective on the use of hypervalent iodine compounds in organic synthesis .
5. Visible Light Initiating Systems for Photopolymerization
- Application Summary : This compound is used as a photosensitizer in the photopolymerization of acrylates. It functions as an electron-transfer photosensitizer for a wide range of diphenyliodonium salts radical photoinitiators of triacrylate polymerization under UV-blue light irradiation .
- Methods of Application : The reactivity of the new iodonium salts was studied with ultraviolet-blue light initiated radical polymerization by photo-DSC using squaraine dye as a sensitizer . The iodonium salts function as radical initiators bearing different substitution patterns .
6. Hypervalent Iodine Chemistry
- Application Summary : Understanding the role of boranes in hypervalent iodine chemistry will open up new reactivities which can be utilised in organic synthesis .
- Methods of Application : Due to similar reactivities, λ 3-iodanes have presented themselves as viable alternatives for many transformations dominated by transition metals whilst mitigating some of the associated drawbacks of metal systems .
- Results or Outcomes : This study provides a new perspective on the use of hypervalent iodine compounds in organic synthesis .
Safety And Hazards
Eigenschaften
IUPAC Name |
bis(4-methoxy-3-propan-2-ylphenyl)iodanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26IO2.BF4/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZNSQWCBWZHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BF4IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439852 | |
| Record name | Bis[4-methoxy-3-(propan-2-yl)phenyl]iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate | |
CAS RN |
156740-76-0 | |
| Record name | Bis[4-methoxy-3-(propan-2-yl)phenyl]iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



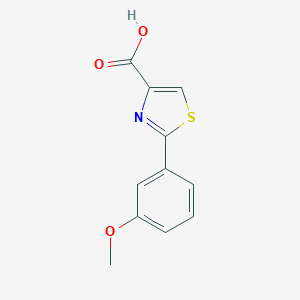
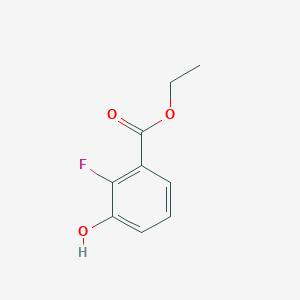
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
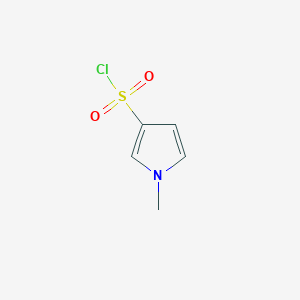

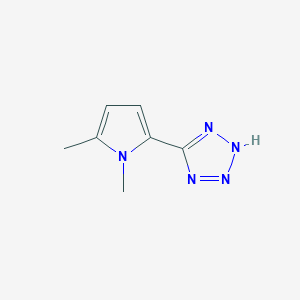
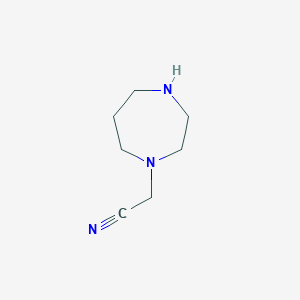
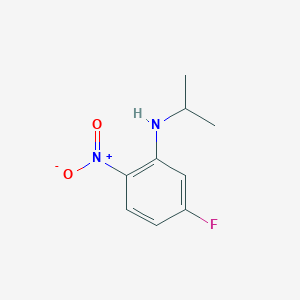
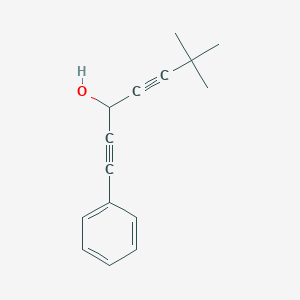
![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)
